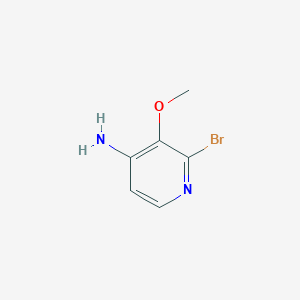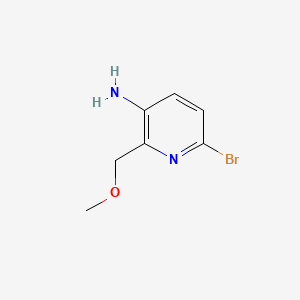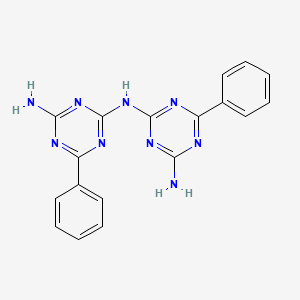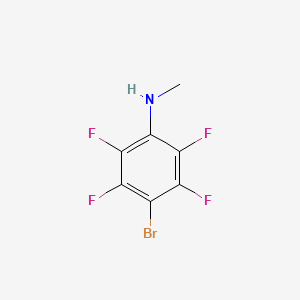
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is an aromatic amine compound characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the reaction of 4-bromoaniline with tetrafluorobenzene under specific conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H4BrF4N |
|---|---|
分子量 |
258.01 g/mol |
IUPAC名 |
4-bromo-2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H4BrF4N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChIキー |
BTNXJVBUGJBDFN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=C(C(=C1F)F)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
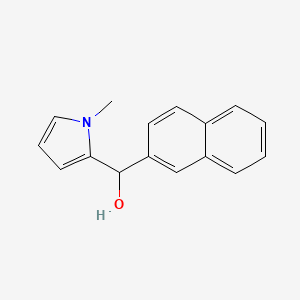
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
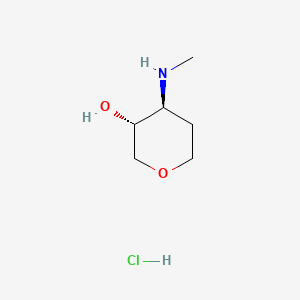

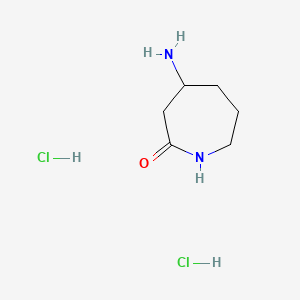
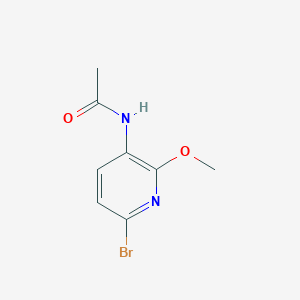
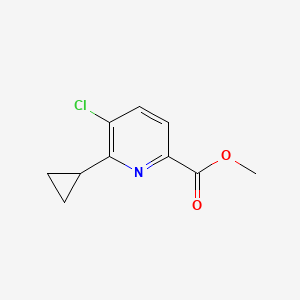
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
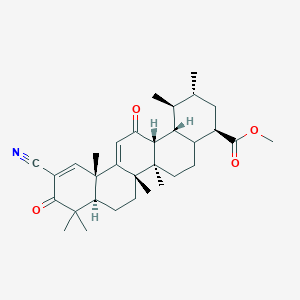
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
